molecular formula C7H8N2O B1177461 Nartograstim CAS No. 134088-74-7

Nartograstim

Cat. No.: B1177461
CAS No.: 134088-74-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nartograstim is a recombinant variant of human granulocyte colony-stimulating factor (G-CSF). It is a hematopoietic cytokine that plays a crucial role in the proliferation, differentiation, and survival of neutrophil precursors in the bone marrow. This compound is used clinically to treat neutropenia, a condition characterized by an abnormally low count of neutrophils, which are a type of white blood cell essential for fighting infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nartograstim is produced using recombinant DNA technology. The gene encoding human granulocyte colony-stimulating factor is modified to enhance its stability and biological activity. This modified gene is then inserted into Escherichia coli, which serves as the host for protein expression. The bacteria are cultured in a bioreactor using either auto-induction or chemically defined medium. After cell lysis, the inclusion bodies containing this compound are isolated, washed, and solubilized .

Industrial Production Methods: The production process involves several steps:

Chemical Reactions Analysis

Types of Reactions: Nartograstim primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. it can be subject to modifications such as glycosylation and phosphorylation during its production and purification processes .

Common Reagents and Conditions:

    Refolding Buffers: Used during the solubilization and refolding of the protein.

    Chromatography Resins: Used in the purification process to separate this compound from contaminants.

Major Products Formed: The primary product is the biologically active this compound protein, which is used for therapeutic applications .

Scientific Research Applications

Nartograstim has several scientific research applications, including:

    Chemistry: Used as a model protein for studying recombinant protein production and purification techniques.

    Biology: Investigated for its role in hematopoiesis and immune response regulation.

    Medicine: Clinically used to treat neutropenia in patients undergoing chemotherapy or bone marrow transplantation. .

    Industry: Employed in the production of biosimilars and other biopharmaceuticals.

Mechanism of Action

Nartograstim exerts its effects by binding to the granulocyte colony-stimulating factor receptor (G-CSF-R) on the surface of neutrophil progenitors. This binding triggers receptor dimerization and activates the Janus kinase 2 (JAK2) signaling pathway. JAK2 phosphorylates specific tyrosine residues on the receptor, creating docking sites for signal transducer and activator of transcription (STAT) proteins, particularly STAT3 and STAT5. These phosphorylated STAT proteins dimerize and translocate to the nucleus, where they regulate the expression of genes involved in cell survival, proliferation, and differentiation. Additionally, this compound activates the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK pathway, further supporting cell survival and proliferation .

Comparison with Similar Compounds

    Filgrastim: A non-glycosylated recombinant human granulocyte colony-stimulating factor with an amino acid sequence identical to endogenous G-CSF.

    Pegfilgrastim: A pegylated form of filgrastim with a longer half-life, allowing for less frequent dosing.

    Lenograstim: A glycosylated form of recombinant human granulocyte colony-stimulating factor.

Comparison: Nartograstim differs from these compounds in its amino acid sequence, which has been modified to enhance its stability and biological activity. Unlike filgrastim, this compound is produced as inclusion bodies in Escherichia coli and requires refolding and purification steps to achieve its active form. Pegfilgrastim has a longer half-life due to pegylation, while lenograstim is glycosylated, affecting its pharmacokinetics and pharmacodynamics .

This compound’s unique modifications make it a valuable therapeutic agent with improved stability and activity compared to its counterparts.

Properties

CAS No.

134088-74-7

Molecular Formula

C7H8N2O

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.